Naphtho[1,2-D][1,2]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[1,2-d]isoxazole is a heterocyclic compound that features a fused ring system consisting of a naphthalene moiety and an isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphtho[1,2-d]isoxazole can be synthesized through several methods. One common approach involves the oxidative cyclization of naphthaldehyde oximes. For instance, the conversion of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime to 9-methoxynaphtho[1,2-d]isoxazole 2-oxide using phenyliodine(III) diacetate (PIDA) as an oxidant . The reaction is typically carried out in deuterated dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
While specific industrial production methods for naphtho[1,2-d]isoxazole are not extensively documented, the general principles of organic synthesis and scale-up processes apply. These methods would likely involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[1,2-d]isoxazole undergoes various chemical reactions, including:
Cycloaddition: Naphtho[1,2-d]isoxazole can participate in 1,3-dipolar cycloaddition reactions to form substituted isoxazoles.
Common Reagents and Conditions
Oxidation: Phenyliodine(III) diacetate (PIDA) is commonly used as an oxidant.
Cycloaddition: Various dipolarophiles can be used in cycloaddition reactions, depending on the desired product.
Major Products Formed
Nitrile Oxides: Formed through oxidation reactions.
Substituted Isoxazoles: Formed through cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
Naphtho[1,2-d]isoxazole has several applications in scientific research:
Medicinal Chemistry: The compound and its derivatives are investigated for their potential as therapeutic agents due to their biological activity.
Materials Science: Naphtho[1,2-d]isoxazole derivatives are used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of naphtho[1,2-d]isoxazole involves its interaction with various molecular targets. For instance, the compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Naphtho[1,2-d]isoxazole can be compared with other similar compounds, such as:
Naphtho[2,1-d]oxazole: Another naphthalene-fused heterocycle with different electronic properties and reactivity.
Naphtho[1,8-de][1,2]oxazine:
Conclusion
Naphtho[1,2-d]isoxazole is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for synthetic chemists and researchers in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
233-00-1 |
---|---|
Molekularformel |
C11H7NO |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
benzo[e][1,2]benzoxazole |
InChI |
InChI=1S/C11H7NO/c1-2-4-9-8(3-1)5-6-11-10(9)7-12-13-11/h1-7H |
InChI-Schlüssel |
KZCMZPDROXCRGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=NO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.